molecular formula C14H23BO2S B14085319 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14085319
M. Wt: 266.2 g/mol
InChI Key: IFONJMCNWOIJSK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a thiophene ring and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boron center can be reduced to form borohydrides.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom is replaced by a different substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Borohydride derivatives.

    Substitution: Various substituted thiophenes, depending on the coupling partner used.

Scientific Research Applications

4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of a new carbon-carbon bond through a palladium-catalyzed process. In biological systems, boron-containing compounds can interact with enzymes or cellular components, potentially inhibiting their function or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(pyridin-2-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane is unique due to the presence of ethyl groups, which can influence its reactivity and solubility compared to its methyl-substituted counterparts. The thiophene ring also imparts specific electronic properties, making it suitable for applications in organic electronics and materials science.

Properties

Molecular Formula

C14H23BO2S

Molecular Weight

266.2 g/mol

IUPAC Name

4,4,5,5-tetraethyl-2-thiophen-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO2S/c1-5-13(6-2)14(7-3,8-4)17-15(16-13)12-10-9-11-18-12/h9-11H,5-8H2,1-4H3

InChI Key

IFONJMCNWOIJSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=CS2

Origin of Product

United States

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